N-(3-chloro-4-methoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8 and a phenyl group at position 2. The sulfanylacetamide moiety is attached to position 2 of the spiro ring, with the acetamide nitrogen linked to a 3-chloro-4-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-5-4-6-8-17)23(28-24)32-16-21(30)26-18-9-10-20(31-2)19(25)15-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPCDKCPDRYSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares a sulfanylacetamide backbone with several analogs, but differences in substituents and core rings significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Key Analogs
Pharmacological and Physicochemical Properties
- Analog : The 4-ethoxyphenyl group increases solubility compared to the target’s 3-chloro-4-methoxyphenyl, but the tert-butyl substituent may reduce bioavailability due to steric effects .
- Analog : The 2,3-dimethylphenyl group reduces hydrogen-bonding capacity, possibly lowering solubility but enhancing membrane permeability .
- Analog : The pyrazolone core and dichlorophenyl group are associated with antimicrobial activity, suggesting divergent applications compared to the spirocyclic target .
Table 2: Property Comparison
Crystallographic and Conformational Analysis
- Target Compound : The spirocyclic system imposes a fixed dihedral angle between the triazaspiro core and acetamide group, limiting conformational flexibility. This contrasts with Analog , where three molecules in the asymmetric unit exhibit dihedral angles ranging from 44.5° to 77.5° between dichlorophenyl and pyrazolone rings .
- Analog : The triazole ring’s planarity may facilitate π-π interactions absent in the spirocyclic target, as seen in similar triazole-based ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
